![molecular formula C18H15N3O2S B2501186 3-(4-甲氧基苯基)-2-甲基硫醚基-5H-嘧啶并[5,4-b]吲哚-4-酮 CAS No. 536707-74-1](/img/structure/B2501186.png)

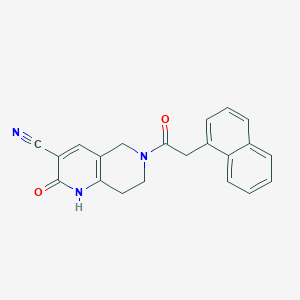

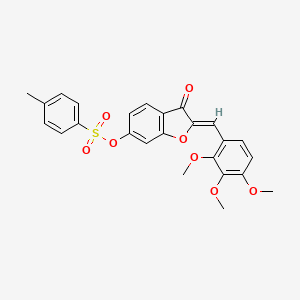

3-(4-甲氧基苯基)-2-甲基硫醚基-5H-嘧啶并[5,4-b]吲哚-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions . A simple one-pot approach was developed for the synthesis of a furan-2(5H)-one derivative containing indole fragments. This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed by 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) . The structure of the synthesized furanones was confirmed using these methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives often involve alkylation at position 3 of 2-substituted indoles . In the absence of a 2-substituent, regioisomeric products were isolated .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

合成和化学转化

- 该化合物是一类更广泛的化学品中的一部分,这些化学品被探索其在合成各种杂环化合物(如β-,γ-咔啉和嘧啶并[4,5-b]吲哚衍生物)中的潜力,通过亚磷酰胺介导的吡啶或嘧啶环与吲哚环的螺合。这一过程对于创造具有潜在药理特性的化合物至关重要(Molina & Fresneda, 1988)。

腐蚀抑制

- 关于螺环嘧啶硫酮类化合物(与3-(4-甲氧基苯基)-2-甲硫基-5H-嘧啶并[5,4-b]吲哚-4-酮相关)在盐酸溶液中对低碳钢的腐蚀抑制效果的研究利用了电化学和量子研究。这些抑制剂表现出混合抑制行为,并符合朗缪尔吸附等温线,突显了这类化合物在保护金属免受腐蚀方面的潜力(Yadav et al., 2015)。

在癌症治疗中诱导甲醛毒性

- 与3-(4-甲氧基苯基)-2-甲硫基-5H-嘧啶并[5,4-b]吲哚-4-酮相关的化合物已被合成并评估其诱导甲醛毒性的能力,这是一种新型的非凋亡性细胞死亡形式,在胶质母细胞瘤和其他类型的癌细胞中。这项研究为治疗耐药癌症的新疗法策略提供了见解(Robinson et al., 2012)。

抗肿瘤活性

- 合成新类抗肿瘤药物,包括3-(4-甲氧基苯基)-2-甲硫基-5H-嘧啶并[5,4-b]吲哚-4-酮的衍生物,在体外(对白血病和实体肿瘤细胞)和体内各种实验性肿瘤模型中显示出有希望的结果。这些研究有助于开发新的癌症疗法(Nguyen et al., 1990)。

药物发现的新合成

- 研究合成新型吲哚-苯并咪唑衍生物,利用与3-(4-甲氧基苯基)-2-甲硫基-5H-嘧啶并[5,4-b]吲哚-4-酮相关的化合物,为药物发现开辟了新的途径,特别是在探索其潜在药理特性方面(Wang et al., 2016)。

抗血小板和镇痛剂

- 关于苯并吡喃并[4,3-d]嘧啶类化合物的合成和药理评价,与所讨论的化合物相关,已显示其作为抗血小板和镇痛剂的有效性。这项研究展示了该化合物在开发治疗需要抗血小板或镇痛干预的疾病方面的潜力(Bruno et al., 2004)。

作用机制

The mechanism of action of indole derivatives is diverse, given their wide range of biological activities. For example, they have been reported to reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

未来方向

Indole derivatives have immense potential for exploration for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, they are of great interest for future research in drug development .

属性

IUPAC Name |

3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-23-12-9-7-11(8-10-12)21-17(22)16-15(20-18(21)24-2)13-5-3-4-6-14(13)19-16/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQXFJMEGMTDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

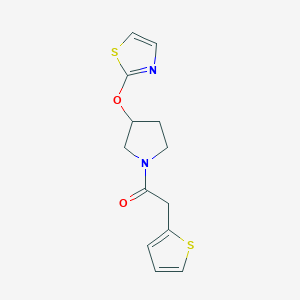

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

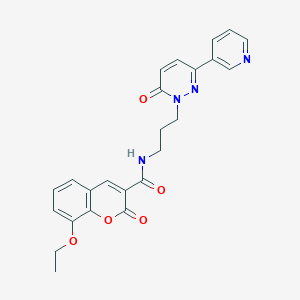

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

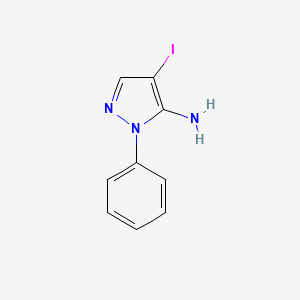

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)